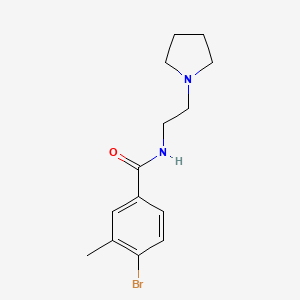

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide

Vue d'ensemble

Description

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 4th position, a methyl group at the 3rd position, and a pyrrolidin-1-yl-ethyl group attached to the nitrogen atom of the benzamide structure

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitphosphodiesterase 10A (PDE10A) , a protein abundant in brain tissue. PDE10A plays a crucial role in signal transduction by breaking down cyclic nucleotides, thus regulating the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Analyse Biochimique

Biochemical Properties

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers a marked change in the compound’s impact on the organism. High doses of this compound can result in toxicity, affecting vital organs and leading to symptoms such as liver damage, renal dysfunction, and neurological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves the cytochrome P450 enzyme system, which catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites may have different biological activities and can further interact with other metabolic pathways, influencing overall metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide typically involves the following steps:

Bromination: The starting material, 3-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4th position.

Amidation: The brominated product is then converted to the corresponding benzamide by reacting it with thionyl chloride to form the acid chloride, followed by reaction with 2-pyrrolidin-1-yl-ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The benzamide can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide serves as a building block for synthesizing potential therapeutic agents. Its ability to inhibit specific enzymes, such as phosphodiesterase 10A (PDE10A), positions it as a candidate for developing drugs targeting neurological disorders.

Case Study: PDE10A Inhibition

Research indicates that compounds similar to this compound can effectively inhibit PDE10A, which is implicated in conditions like schizophrenia and Huntington's disease. The inhibition of this enzyme can lead to increased levels of cyclic nucleotides, potentially improving cognitive function.

Biological Studies

This compound can be utilized in biological studies to explore its interactions with proteins and nucleic acids. Understanding these interactions can provide insights into cellular processes and disease mechanisms.

Example Application: Gene Expression Modulation

The compound has been shown to influence gene expression related to cell cycle regulation and apoptosis. By modulating these pathways, researchers can study its effects on cancer cell proliferation and survival.

Materials Science

In materials science, this compound can be incorporated into polymers to enhance specific properties such as thermal stability or conductivity. This application is particularly relevant in developing advanced materials for electronics or protective coatings.

Material Enhancement Example

Incorporating this compound into polymer matrices has been shown to improve their mechanical properties and thermal resistance, making them suitable for high-performance applications.

Synthesis and Production Methods

The synthesis of this compound typically involves the following steps:

- Bromination : The starting material (3-methylbenzoic acid) undergoes bromination using bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Amidation : The brominated product is converted to the corresponding benzamide by reacting it with thionyl chloride followed by reaction with 2-pyrrolidin-1-yl-ethylamine under basic conditions.

These methods are scalable for industrial production, utilizing continuous flow reactors to optimize yield and purity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)aniline: Similar structure but with an aniline group instead of a benzamide.

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)phenol: Similar structure but with a phenol group instead of a benzamide.

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

Uniqueness

4-bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidin-1-yl-ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

4-Bromo-3-methyl-N-(2-pyrrolidin-1-yl-ethyl)benzamide is a compound belonging to the benzamide class, characterized by a bromine atom at the 4-position and a pyrrolidin-1-yl-ethyl group attached to the nitrogen atom. Its potential biological activity has garnered interest in medicinal chemistry, particularly regarding its interactions with various biological targets, including enzymes and proteins.

The compound primarily interacts with phosphodiesterase 10A (PDE10A) , an enzyme implicated in several neurodegenerative diseases. Inhibition of PDE10A can lead to significant biochemical changes, affecting cellular signaling pathways and potentially leading to therapeutic effects in conditions like schizophrenia and Huntington's disease.

This compound exhibits various biochemical properties:

- Enzyme Interactions : It interacts with cytochrome P450 enzymes, crucial for drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs.

- Stability : The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or light exposure, affecting its long-term efficacy in biological systems.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal adverse effects observed.

- High Doses : Significant toxicity noted, including liver damage and renal dysfunction. A threshold effect was identified where specific doses triggered marked changes in physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits PDE10A, with IC50 values indicating potent activity. Such inhibition is associated with alterations in cell proliferation and differentiation in various cancer cell lines .

- Animal Model Evaluations : In vivo studies using rodent models showed that treatment with this compound resulted in significant behavioral improvements in models of neurodegenerative disorders, correlating with its PDE10A inhibitory activity .

- Safety Profile : Toxicological assessments revealed that while low doses are well tolerated, higher doses lead to adverse effects on vital organs. This underscores the importance of dose regulation in therapeutic applications.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Propriétés

IUPAC Name |

4-bromo-3-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O/c1-11-10-12(4-5-13(11)15)14(18)16-6-9-17-7-2-3-8-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJCAJUWLVTIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCCN2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.